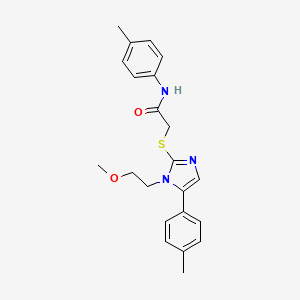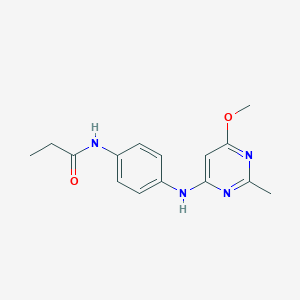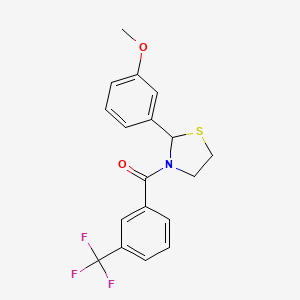
1-(2,5-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide is a useful research compound. Its molecular formula is C16H19F2N3O3S and its molecular weight is 371.4. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Labeling Techniques
- The preparation of deuterated analogs of structurally related compounds for use as bioanalytical standards in clinical trials has been investigated. These studies involve complex synthesis strategies, including base-catalyzed exchange and careful manipulation to prevent deuterium loss, highlighting the compound's utility in precise analytical contexts (Rozze & Fray, 2009).
Molecular Conformations and Structural Analysis
- Research into closely related compounds has focused on understanding molecular conformations and hydrogen bonding, which are critical for the development of new materials with specific chemical and physical properties. These studies contribute to the broader knowledge of how such compounds can be engineered for desired functionalities (Sagar et al., 2017).
Development of Anti-Inflammatory Agents
- The synthesis of novel compounds with potential anti-inflammatory activities has been explored, showing significant efficacy in preclinical models. These findings suggest possible therapeutic applications for related chemical entities in managing inflammation (Abdellatif, Moawad, & Knaus, 2014).
Chemoselective N-Acylation
- Studies have developed storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, indicating the compound's relevance in synthetic chemistry for achieving selective acylation reactions. This research aids in the design of more efficient and selective synthetic routes (Kondo et al., 2000).
Catalytic and Inhibitory Applications
- The exploration of metal-organic frameworks (MOFs) utilizing thiophene-based dicarboxylate for environmental contaminant sensing and pesticide removal demonstrates the potential application areas of structurally related compounds. These MOFs offer insights into designing materials for environmental monitoring and remediation (Zhao et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of this compound is the CYP51 enzyme, which is encoded by the CYP51 gene in fungi . This enzyme, also known as 14-α-demethylase , plays a crucial role in the biosynthesis of ergosterol, a key component of the fungal cell membrane .
Mode of Action
The compound interacts with its target, the CYP51 enzyme, by binding to it . This binding inhibits the activity of the 14-α-demethylase, thereby obstructing the synthesis of ergosterol . The side chain in the molecular structure of the compound has a high affinity for the CYP51 protein, which facilitates its broad antifungal spectrum .
Biochemical Pathways
The inhibition of ergosterol synthesis disrupts the formation of the fungal cell membrane . The accumulation of toxic methylated sterols affects the stability and integrity of the fungal cell membrane and alters its function, ultimately leading to the death of the fungus .
Pharmacokinetics
The compound enters the body and is rapidly converted into its active metabolite by plasma esterases . It is a substrate of the CYP3A4 enzyme, and the blood concentration of the compound can be affected by drugs that inhibit or induce CYP3A4 .
Result of Action
The result of the compound’s action is the death of the fungus due to the disruption of the fungal cell membrane . The compound’s broad antifungal spectrum includes fungi that are resistant to other azole antifungal drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of other drugs that inhibit or induce CYP3A4 can affect the blood concentration of the compound . High-dose ritonavir, a strong inhibitor of CYP3A4, can increase the blood concentration of the compound, while strong inducers of CYP3A4, such as rifampin, carbamazepine, St. John’s wort, or long-acting barbiturates, can significantly reduce its blood concentration .
Propiedades
IUPAC Name |
1-(2,5-difluorophenyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O3S/c17-13-4-5-16(18)12(7-13)11-25(22,23)20-14-8-19-21(9-14)10-15-3-1-2-6-24-15/h4-5,7-9,15,20H,1-3,6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZRDFKFSCZEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Piperidylmethylene)benzo[b]pyran-2,4-dione](/img/structure/B2963907.png)
![2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile](/img/structure/B2963908.png)
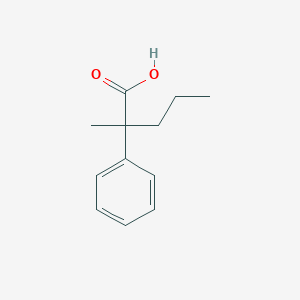

![ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2963911.png)

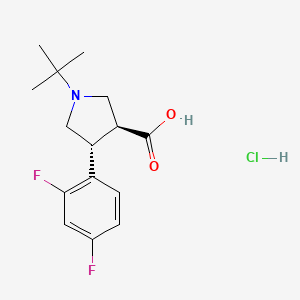
![4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B2963917.png)


![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2963924.png)
